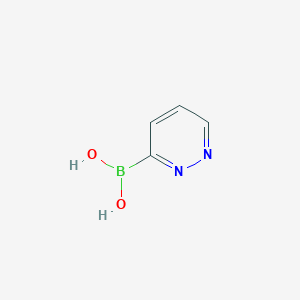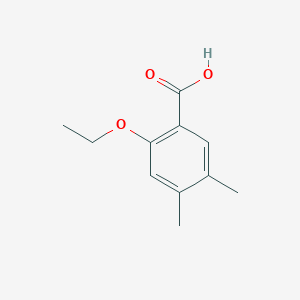![molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6](/img/structure/B6357240.png)
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C₆H₂Cl₃N₃. It is characterized by a fused ring structure consisting of a pyrrole ring and a triazine ring, with three chlorine atoms attached at the 2, 4, and 5 positions.
Mechanism of Action
Target of Action
The primary targets of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound is an integral part of several kinase inhibitors .
Mode of Action
This compound interacts with its targets (kinases) by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways, particularly those involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .
Pharmacokinetics
It’s worth noting that the compound’s structure, which includes a fused heterocycle, is a common feature of many kinase inhibitors . These structural characteristics may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of kinase activity, which can lead to the disruption of various cellular processes . This disruption can result in the inhibition of cancer cell proliferation , making this compound a potential candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an integral part of several kinase inhibitors . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can stop or slow down the growth of cancer cells .
Cellular Effects
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various transporters or binding proteins, and can have effects on the localization or accumulation of the compound .
Subcellular Localization
It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have effects on the activity or function of the compound, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trichloropyrrole with cyanogen azide in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2, 4, and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
- 2,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
- 2,4,6-Trichloropyrimidine
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRHHIDKGSWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)



![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)






